molecular formula C12H4ClF11O3S B12682420 p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride CAS No. 59493-82-2

p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride

Cat. No.: B12682420
CAS No.: 59493-82-2
M. Wt: 472.66 g/mol
InChI Key: JHPOMBWYTNUPKL-FPLPWBNLSA-N
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Description

p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride: is a chemical compound with the molecular formula C12H4ClF11O3S and a molecular weight of 472.66 g/mol . This compound is known for its unique structure, which includes a benzenesulfonyl chloride group and an undecafluorohexenyl group. It is primarily used in various chemical reactions and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with an undecafluorohexenyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and high-efficiency separation techniques, ensures the consistent quality and high throughput of the compound .

Chemical Reactions Analysis

Types of Reactions: p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzenesulfonyl derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Chemistry: In chemistry, p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride is used as a reagent in the synthesis of complex organic molecules.

Biology and Medicine: The compound has applications in the development of pharmaceuticals and biologically active molecules. Its ability to modify proteins and peptides makes it valuable in drug discovery and development .

Industry: In industrial applications, this compound is used in the production of specialty chemicals, including surfactants, polymers, and coatings. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the benzenesulfonyl chloride group, which acts as an electrophile, attracting nucleophiles and facilitating the substitution reactions .

Properties

CAS No.

59493-82-2

Molecular Formula

C12H4ClF11O3S

Molecular Weight

472.66 g/mol

IUPAC Name

4-[(E)-1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-enoxy]benzenesulfonyl chloride

InChI

InChI=1S/C12H4ClF11O3S/c13-28(25,26)6-3-1-5(2-4-6)27-8(15)7(14)9(16,17)10(18,19)11(20,21)12(22,23)24/h1-4H/b8-7-

InChI Key

JHPOMBWYTNUPKL-FPLPWBNLSA-N

Isomeric SMILES

C1=CC(=CC=C1O/C(=C(/C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)\F)/F)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=CC=C1OC(=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F)S(=O)(=O)Cl

Origin of Product

United States

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